molecular formula C60H98N16O20S B2875659 Peptide5

Peptide5

Cat. No.: B2875659
M. Wt: 1395.6 g/mol
InChI Key: RJEAEIUDNCLZNN-VUZGFOMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

Peptide5 is a 12-amino acid mimetic peptide derived from the extracellular loop 2 (EL2) of connexin43, a protein critical for cellular communication in the nervous system. This peptide has garnered significant attention for its potential therapeutic applications, particularly in neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, modifications to enhance efficacy, and relevant case studies.

This compound primarily functions as an inhibitor of hemichannels and gap junctions formed by connexin43. These channels play essential roles in cellular communication and are implicated in various pathologies, including neuroinflammation and neuronal death. The ability of this compound to selectively block pathological hemichannels while preserving normal gap junction function positions it as a promising candidate for therapeutic intervention in conditions such as:

  • Ischemic brain injury
  • Retinal diseases
  • Spinal cord injuries

The modulation of hemichannel activity helps mitigate excessive calcium influx and inflammatory responses, which are detrimental during injury or disease states .

Structural Modifications and Stability

Despite its promising biological activity, native this compound exhibits poor stability in vivo, with a half-life of approximately five minutes. To enhance its therapeutic potential, researchers have explored various modifications:

  • S-lipidation : This involves attaching lipid chains to improve membrane permeability and stability. Studies have shown that certain S-lipidated analogues maintain or enhance the inhibitory effects on hemichannels while exhibiting improved serum stability .
  • Cyclic and linear analogues : The synthesis of cyclic variants has been investigated, with mixed results regarding their biological activity compared to linear forms. Some linear analogues with N-terminal acylation demonstrated comparable activity to this compound while showing better stability in human serum .

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound and its analogues in various models:

  • Spinal Cord Injury Model : Research demonstrated that this compound significantly reduces astrogliosis and neuronal cell death following spinal cord injuries. This effect is attributed to its ability to inhibit neuroinflammation and promote neuronal survival .
  • Retinal Injury Studies : In models of retinal damage, this compound has been shown to improve functional outcomes by reducing inflammation and vascular breakdown, indicating its potential for treating retinal diseases .
  • CNS Injury Models : In ischemia-reperfusion injury models, this compound administration led to enhanced neuronal survival rates and reduced inflammatory markers, supporting its role as a neuroprotective agent .

Comparative Analysis of this compound Analogues

The following table summarizes the biological activities and stability profiles of various this compound analogues:

Peptide Variant Hemichannel Inhibition Gap Junction Activity Serum Stability Notes
Native this compoundModerateActiveLow (5 min)Baseline activity for comparison
S-lipidated VariantHighModerateModerateImproved stability; effective in blocking hemichannels
N-terminal AcylatedComparableActiveHighEnhanced stability; retains activity
Cyclic VariantLowLowHighPoor hemichannel activity; stable

Properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H98N16O20S/c1-29(2)24-37(69-51(87)38(25-33-14-8-7-9-15-33)70-54(90)41(28-97)73-52(88)39(26-44(82)83)71-56(92)45(62)30(3)4)50(86)72-40(27-77)53(89)68-36(17-12-22-65-60(63)64)58(94)76-23-13-18-42(76)55(91)74-46(31(5)78)57(93)67-35(19-20-43(80)81)48(84)66-34(16-10-11-21-61)49(85)75-47(32(6)79)59(95)96/h7-9,14-15,29-32,34-42,45-47,77-79,97H,10-13,16-28,61-62H2,1-6H3,(H,66,84)(H,67,93)(H,68,89)(H,69,87)(H,70,90)(H,71,92)(H,72,86)(H,73,88)(H,74,91)(H,75,85)(H,80,81)(H,82,83)(H,95,96)(H4,63,64,65)/t31-,32-,34+,35+,36+,37+,38+,39+,40+,41+,42+,45+,46+,47+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEAEIUDNCLZNN-VUZGFOMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H98N16O20S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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